4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide (CAS 300569-45-3) is a fully synthetic, poly-substituted benzamide derivative with the molecular formula C12H6ClN3O3S and a molecular weight of 307.71 g/mol. The compound incorporates a 4-chloro-3-nitrobenzamide core linked via an amide bond to a 3-cyanothiophen-2-yl moiety, placing it within the broader class of cyano-substituted thiophene benzamides investigated as kinase inhibitor scaffolds, MurF inhibitors, and α-glucosidase inhibitors in medicinal chemistry programs.

Molecular Formula C12H6ClN3O3S
Molecular Weight 307.71
CAS No. 300569-45-3
Cat. No. B2637602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide
CAS300569-45-3
Molecular FormulaC12H6ClN3O3S
Molecular Weight307.71
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=C(C=CS2)C#N)[N+](=O)[O-])Cl
InChIInChI=1S/C12H6ClN3O3S/c13-9-2-1-7(5-10(9)16(18)19)11(17)15-12-8(6-14)3-4-20-12/h1-5H,(H,15,17)
InChIKeyWAAKXTWVRTZBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide (CAS 300569-45-3) Procurement-Grade Chemical Identity and Baseline Profile


4-Chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide (CAS 300569-45-3) is a fully synthetic, poly-substituted benzamide derivative with the molecular formula C12H6ClN3O3S and a molecular weight of 307.71 g/mol . The compound incorporates a 4-chloro-3-nitrobenzamide core linked via an amide bond to a 3-cyanothiophen-2-yl moiety, placing it within the broader class of cyano-substituted thiophene benzamides investigated as kinase inhibitor scaffolds, MurF inhibitors, and α-glucosidase inhibitors in medicinal chemistry programs [1][2].

Why Generic Substitution of 4-Chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide Is Not Scientifically Valid


Compounds within the cyanothiophene benzamide class cannot be interchanged generically because SAR studies consistently show that the number, position, and electronic nature of substituents on both the benzamide and thiophene rings control target potency, selectivity, and physicochemical properties. For instance, the presence of a 3-nitro group on the benzamide ring introduces a strong electron-withdrawing effect and a hydrogen-bond acceptor site absent in the des-nitro analog 4-chloro-N-(3-cyanothiophen-2-yl)benzamide (CAS 338777-36-9), while the 3-cyano substituent on the thiophene distinguishes it from simple thiophene-2-yl analogs . Such modifications have been shown to alter kinase inhibition profiles, as evidenced by divergent IC50 values across CDK family members in structurally related chemotypes [1].

Quantitative Differentiation Evidence for 4-Chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide (CAS 300569-45-3)


Molecular Topological Polar Surface Area (TPSA) and logP Differentiation vs. Cyclo-octa[b]thiophene Analog

The target compound possesses a calculated TPSA of 73.5 Ų and a logP of 4.88, which places it within favorable ranges for both oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (logP 1–5). By comparison, its saturated cyclo-octa[b]thiophene analog (ChemDiv 3366-5383) shows identical TPSA but a higher logP of 5.27, indicating increased lipophilicity that may compromise aqueous solubility and metabolic stability . The lower logP of the target compound is structurally attributable to the planar, aromatic thiophene ring versus the lipophilic octamethylene ring in the analog.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Nitro Group Electronic Effect: Comparison with the Des-Nitro Benzamide Analog

The 3-nitro substituent on the benzamide ring of the target compound introduces a strong electron-withdrawing effect (Hammett σ_meta ≈ 0.71) and an additional hydrogen-bond acceptor site that are entirely absent in the des-nitro analog 4-chloro-N-(3-cyanothiophen-2-yl)benzamide (CAS 338777-36-9) . In kinase inhibitor chemotypes, the nitro group has been shown to engage the hinge region of CDK8 and CDK19 via hydrogen bonding, with structurally related nitro-benzamide derivatives achieving low nanomolar potency (IC50 values of 8–16 nM) [1]. The des-nitro analog would lack this critical interaction, predicting a significant loss in target engagement.

Kinase Inhibition Electron-Withdrawing Group SAR Hydrogen Bonding

Cyanothiophene Scaffold Requirement for MurF Inhibition

The 3-cyanothiophene moiety is a validated scaffold for bacterial MurF ligase inhibition. A published series of second-generation MurF inhibitors based on a cyanothiophene scaffold demonstrated that the nitrile group participates in key hydrogen-bonding interactions within the enzyme active site, and that modification of the amide-linked aryl group modulates both enzyme inhibition (IC50) and antibacterial activity (MIC) [1]. While the specific target compound 300569-45-3 was not profiled in this study, the presence of the 3-cyanothiophen-2-yl substructure classifies it as a member of this scaffold family, whereas non-cyanated thiophene analogs or benzothiophene replacements would not engage the same interactions.

Antibacterial MurF Ligase Cyanothiophene Scaffold

Substituent Pattern Differentiation: 4-Chloro-3-nitro vs. Alternative Halogen/Nitro Regioisomers

The 4-chloro-3-nitro substitution pattern on the benzamide ring represents a specific regioisomeric arrangement. Moving the nitro group to the 4-position with the chloro at the 3-position (3-chloro-4-nitro isomer) would alter the electronic distribution and the steric presentation of the nitro group, while replacing chlorine with bromine would change both size and lipophilicity (Hansch π: Cl = 0.71; Br = 0.86). In kinase inhibitor programs, such subtle positional changes have resulted in >100-fold shifts in selectivity between closely related CDK family members (e.g., CDK8 vs. CDK19) [1]. The precise 4-Cl/3-NO2 pattern may therefore confer a selectivity profile distinct from regioisomeric or halogen-swapped analogs.

Regiochemistry Kinase Selectivity Benzamide SAR

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide (CAS 300569-45-3)


CDK8/19 Kinase Inhibitor Lead Optimization

Based on the demonstrated activity of structurally related nitro-benzamide cyanothiophenes against CDK8 (IC50 ~16 nM) and CDK19 (IC50 ~8 nM) [1], the target compound 300569-45-3 is a candidate for profiling in CDK8/19 biochemical and cellular assays. Its 4-chloro-3-nitro substitution pattern provides a specific electronic and steric profile that may yield differential selectivity compared to des-nitro or regioisomeric analogs, making it suitable as a tool compound for chemical biology studies of transcriptional kinase function.

MurF Ligase Antibacterial Discovery Program

The 3-cyanothiophene scaffold is a recognized pharmacophore for MurF inhibition in Gram-negative and Gram-positive bacteria [2]. The target compound can serve as a synthetic intermediate for further derivatization of the benzamide ring to explore SAR around MurF potency, antibacterial spectrum, and cytotoxicity. Its TPSA of 73.5 Ų and logP of 4.88 support adequate permeability for bacterial cell entry .

Physicochemical Property Benchmarking in CNS Drug Design

With a logP of 4.88 and TPSA of 73.5 Ų, compound 300569-45-3 falls within the optimal range for CNS drug-like properties (logP 1–5, TPSA < 90 Ų) . It can be used as a reference standard in CNS penetration assays (e.g., PAMPA-BBB, MDCK-MDR1) to benchmark the permeability and efflux liability of new cyanothiophene benzamide derivatives, particularly in comparison to the more lipophilic cyclo-octa[b]thiophene analog (logP 5.27) .

Synthetic Methodology Development for Poly-substituted Benzamides

The compound's multiple functional groups (amide, nitro, chloro, cyano) make it a challenging and instructive substrate for developing novel amidation, nitro reduction, or palladium-catalyzed cross-coupling methodologies. Its well-defined molecular structure (C12H6ClN3O3S, MW 307.71) allows unambiguous reaction monitoring by HPLC, LC-MS, and NMR, making it suitable as a model substrate in organic synthesis laboratories developing scalable routes to complex benzamide derivatives.

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